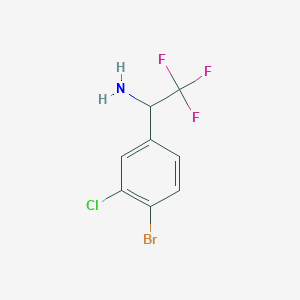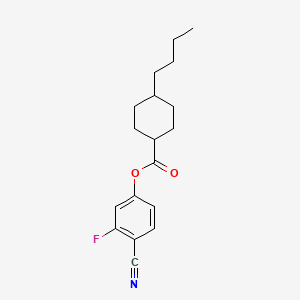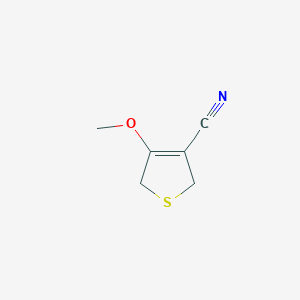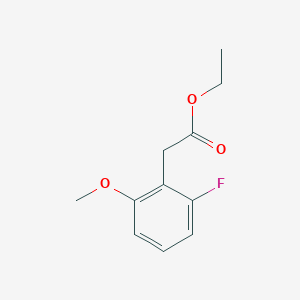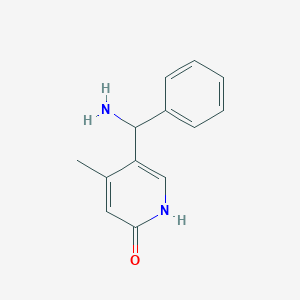
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an amino group, a phenylmethyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol typically involves multi-step organic reactions. One common method is the condensation of 4-methyl-2-pyridone with benzylamine under acidic conditions, followed by reduction and subsequent functional group transformations. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters and the use of green chemistry principles can further enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-one.
Reduction: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure with a pyrazole ring instead of a pyridine ring.
4-Methyl-2-pyridone: Lacks the amino and phenylmethyl groups but shares the pyridine core.
Benzylamine: Contains the phenylmethyl group but lacks the pyridine ring.
Uniqueness
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
5-[amino(phenyl)methyl]-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-7-12(16)15-8-11(9)13(14)10-5-3-2-4-6-10/h2-8,13H,14H2,1H3,(H,15,16) |
Clave InChI |
NZALABKEVQOPQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC=C1C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


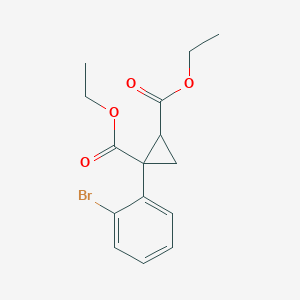
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
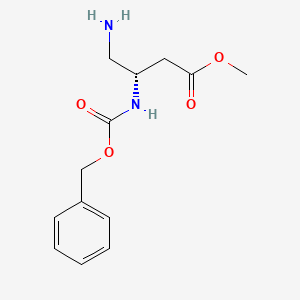
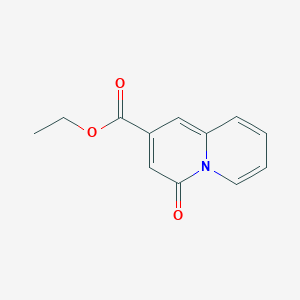
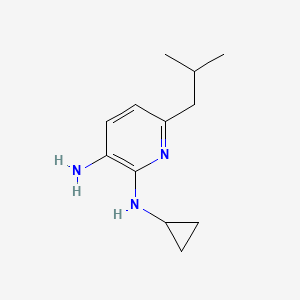
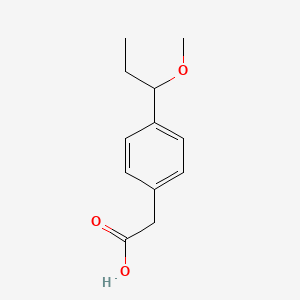
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
